Tetrahexylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Deep Eutectic Solvents (DESs):

THAB acts as a hydrogen bond acceptor in the preparation of DESs, which are mixtures of two or more components that exhibit unique properties []. These DESs can be used for desulfurization and denitrogenation of fuels like n-heptane, offering an environmentally friendly alternative to traditional methods [].

Aqueous Biphasic Systems (ABSs):

THAB is employed in the creation of ABSs, which are two immiscible liquid phases formed by water and an organic solvent. These systems are valuable for the preconcentration of heavy metal ions from aqueous solutions, facilitating their separation and analysis [].

Phase Transfer Catalysis:

THAB serves as a phase transfer salt, facilitating the transfer of reactants between immiscible phases in chemical reactions. This allows reactions that wouldn't typically occur in a single phase to proceed efficiently, broadening the scope of synthetic possibilities [].

Chemical Sensor Development:

THAB finds application in the fabrication of optical chemical gas sensors. In these sensors, THAB interacts with specific gas molecules, causing a change in the sensor's optical properties, enabling the detection of the targeted gas [].

Other Applications:

Beyond the aforementioned areas, THAB is also explored in various other scientific research fields, including:

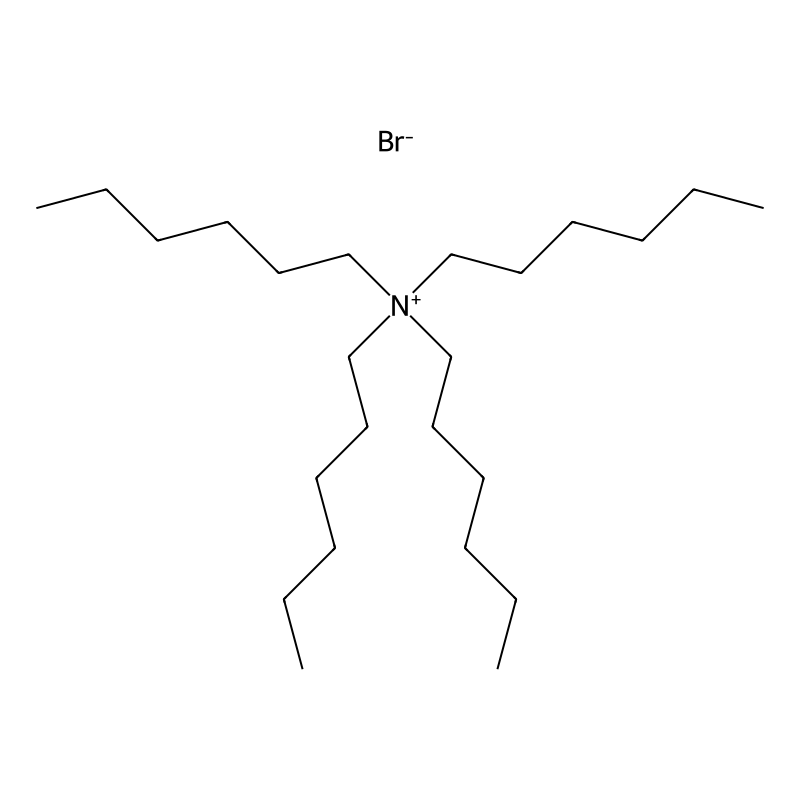

Tetrahexylammonium bromide is a quaternary ammonium salt with the chemical formula . It consists of a tetrahexylammonium cation and a bromide anion, making it a significant compound in various chemical applications. This compound appears as a white solid and has gained attention for its role as a phase transfer catalyst, facilitating reactions between organic and inorganic phases. Its ionic nature allows it to function effectively in diverse chemical environments, including as a source of bromide ions for substitution reactions .

THAB's mechanism of action in ion-pair chromatography involves its interaction with charged analytes. The bulky hydrophobic cation can form ion pairs with oppositely charged molecules, altering their retention behavior on the chromatographic column. The specific interactions depend on the charge and functional groups of the analytes (2: ).

Recent studies have highlighted the antibacterial and antiproliferative properties of tetrahexylammonium bromide. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Haemophilus influenzae. The compound exhibits moderate antiproliferative activity against tumor cells at certain concentrations, indicating potential therapeutic applications in antimicrobial and anticancer treatments . Its cytotoxic effects on prokaryotic and eukaryotic cells suggest that further exploration could lead to significant biomedical applications.

Tetrahexylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane. This method involves the reaction of tributylamine with excess alkyl halide under appropriate conditions to yield the desired quaternary ammonium salt. The synthesis can be performed in various solvents, depending on the desired purity and yield .

The applications of tetrahexylammonium bromide are diverse:

- Phase Transfer Catalyst: It facilitates reactions between immiscible phases.

- Synthesis of Ionic Liquids: Used to create ionic liquids for various chemical processes.

- Biological Studies: Investigated for its antibacterial and antiproliferative properties.

- Deep Eutectic Solvents: Employed in creating solvents for chemical transformations, such as desulfurization .

Studies have indicated that tetrahexylammonium bromide interacts with biological systems in significant ways. Its antibacterial activity suggests that it disrupts bacterial cell membranes or metabolic processes, leading to cell death. Furthermore, its role in antiproliferative activity points towards potential mechanisms involving cell cycle arrest or apoptosis in tumor cells. Continued research into these interactions may reveal more about its efficacy and safety as a therapeutic agent .

Tetrahexylammonium bromide shares characteristics with several other quaternary ammonium compounds. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Commonly used as a phase transfer catalyst; smaller alkyl groups | |

| Tetraoctylammonium bromide | Larger alkyl groups; may exhibit different solubility properties | |

| Tetraethylammonium bromide | Smaller size; often used in biological studies | |

| Tetradecyltrimethylammonium bromide | Longer alkyl chain; used in surfactant applications |

Tetrahexylammonium bromide is unique due to its balance between hydrophobicity and ionic character, making it particularly effective in both organic synthesis and biological applications. Its larger hexyl groups provide enhanced solubility compared to shorter-chain analogs while maintaining functional versatility .

Molecular Architecture and Functional Groups

Tetrahexylammonium bromide features a central nitrogen atom bonded to four hexyl chains ($$-\text{C}6\text{H}{13}$$) and a bromide counterion. The quaternary ammonium cation ($$[\text{C}6\text{H}{13}]_4\text{N}^+$$) adopts a tetrahedral geometry, with alkyl chains extending outward. The bromide ion ($$\text{Br}^-$$) interacts electrostatically with the positively charged nitrogen center.

Key structural attributes:

- Molecular formula: $$ \text{C}{24}\text{H}{52}\text{BrN} $$.

- Molecular weight: 434.59 g/mol.

- IUPAC name: 1-Hexanaminium, $$ N,N,N $$-trihexyl-, bromide (1:1).

Physicochemical Characteristics

THABr is a white to light yellow crystalline solid with distinct solubility and thermal properties:

| Property | Value | Source |

|---|---|---|

| Melting point | 97–101°C | |

| Solubility | Methanol (transparent solution) | |

| Density | 1.0628 g/cm³ (estimated) | |

| Hygroscopicity | Hygroscopic |

The compound’s limited solubility in water contrasts with its high solubility in polar organic solvents, a trait leveraged in phase transfer catalysis.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (CDCl$$3$$): Peaks at δ 3.39 (m, 8H, $$-\text{N}^+-$$CH$$2$$–), 1.67 (m, 16H, $$-$$CH$$2$$–), 1.31 (m, 24H, $$-$$CH$$2$$–), and 0.89 (t, 12H, $$-$$CH$$_3$$).

- $$ ^{13}\text{C} $$ NMR: Signals correlate with alkyl chain carbons and the quaternary nitrogen center.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

- 2920–2850 cm$$^{-1}$$ (C–H stretching in hexyl groups).

- 1465 cm$$^{-1}$$ (C–H bending).

- 720 cm$$^{-1}$$ (C–N stretching).

Mass Spectrometry (MS)

- Molecular ion peak: $$ m/z $$ 433.33 ($$[\text{C}{24}\text{H}{52}\text{N}]^+ $$).

- Fragmentation patterns show losses of hexene ($$ \text{C}6\text{H}{12} $$) and sequential alkyl chain cleavage.

Thermodynamic and Kinetic Properties

Phase Behavior

- Fusion temperature: 377 K (103.85°C).

- Thermal stability: Stable below 100°C; decomposes at higher temperatures.

Kinetic Behavior

- Phase transfer catalysis: THABr facilitates reactions between immiscible phases by shuttling ions across interfaces.

- Hydration kinetics: Forms hydrates under controlled humidity, influencing its reactivity.

Stability Considerations

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant